molecular formula C14H10BrN3O2S B2981170 4-bromo-N-(7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide CAS No. 955769-47-8

4-bromo-N-(7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide

Cat. No. B2981170
CAS RN: 955769-47-8
M. Wt: 364.22
InChI Key: DRENYASEZAKDBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-N-(7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is a thiazolopyrimidine derivative that has been synthesized through various methods, and its mechanism of action and physiological effects have been extensively studied.

Mechanism of Action

The mechanism of action of 4-bromo-N-(7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide involves the inhibition of tubulin polymerization, which is essential for cell division and proliferation. This compound has been shown to bind to the colchicine binding site of tubulin, leading to the disruption of microtubule formation and cell cycle arrest.
Biochemical and Physiological Effects:
In addition to its anticancer, antifungal, and antibacterial properties, 4-bromo-N-(7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide has also been shown to exhibit anti-inflammatory and analgesic effects. This compound has been demonstrated to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce pain in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-bromo-N-(7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide in lab experiments is its potent anticancer activity against various cancer cell lines. However, its low solubility in aqueous solutions and poor bioavailability limit its potential applications in vivo.

Future Directions

There are numerous future directions for the research and development of 4-bromo-N-(7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide. One potential direction is the modification of its chemical structure to improve its solubility and bioavailability. Another direction is the investigation of its potential applications in the treatment of other diseases, such as inflammatory and infectious diseases. Additionally, the development of new derivatives with improved pharmacological properties may lead to the discovery of new therapeutic agents.

Synthesis Methods

The synthesis of 4-bromo-N-(7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide has been achieved through different methods, including the reaction of 2-aminothiazole with 2-chloro-4-bromoacetophenone, followed by the reaction of the resulting intermediate with 2-amino-5-methylpyrimidine-4,6-dione. Other methods involve the reaction of 2-aminothiazole with 2-bromo-4'-methoxyacetophenone, followed by the reaction of the resulting intermediate with 2-amino-5-methylpyrimidine-4,6-dione.

Scientific Research Applications

The potential applications of 4-bromo-N-(7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide in scientific research are numerous. This compound has been shown to exhibit anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. It has also been demonstrated to possess antifungal and antibacterial properties, making it a potential candidate for the development of new antimicrobial agents.

properties

IUPAC Name

4-bromo-N-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrN3O2S/c1-8-11(13(20)18-6-7-21-14(18)16-8)17-12(19)9-2-4-10(15)5-3-9/h2-7H,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRENYASEZAKDBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C=CSC2=N1)NC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.